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Compound of Interest

Compound Name: hCAXII-IN-3

Cat. No.: B12395617

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing hCAXII-IN-3, a potent
human carbonic anhydrase (hCA) inhibitor, in molecular docking studies. This document
outlines the inhibitor's known biochemical data, a detailed protocol for in silico analysis of its
interaction with human carbonic anhydrase XII (hCA Xll), and the broader context of hCA XllI's
role in physiological and pathological processes.

Introduction to hCAXII-IN-3

hCAXII-IN-3 (also known as Compound 16) is a human carbonic anhydrase inhibitor with
nanomolar potency against several isoforms.[1] Of particular interest is its strong inhibition of
the transmembrane, tumor-associated isoform hCA XII.[1] hCA XII is overexpressed in various
cancers and contributes to the acidification of the tumor microenvironment, promoting tumor
growth, invasion, and resistance to therapy.[2][3] Molecular docking is a crucial computational
technique used to predict the binding mode and affinity of inhibitors like hCAXII-IN-3 to their
protein targets, thereby guiding the design of more potent and selective anticancer agents.[2]

[4][5]

Quantitative Data for hCAXII-IN-3

The inhibitory activity of hCAXII-IN-3 has been evaluated against four key human carbonic
anhydrase isoforms. The data clearly indicates potent inhibition of isoforms II, IX, and XII, with
weaker activity against isoform I.
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Isoform Ki (nM)
hCA 403.8
hCAll 5.1
hCA IX 10.2
hCA XIl 5.2

Table 1: Inhibitory Potency (Ki) of hCAXII-IN-3
against various human Carbonic Anhydrase

isoforms.[1]

Mechanism of Action and Inhibition of hCA XIlI

Human carbonic anhydrases are zinc-metalloenzymes that catalyze the reversible hydration of
carbon dioxide to bicarbonate and a proton.[3][6][7] This reaction is fundamental to pH
regulation.[3][8] The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a
nucleophile.[9] Inhibitors like hCAXII-IN-3 typically function by coordinating to the catalytic zinc
ion (Zn2*) in the active site, displacing the zinc-bound water/hydroxide and preventing the
binding of the CO2 substrate.[6] The sulfonamide group, a common feature in many CA
inhibitors, is a classic zinc-binding group.[6][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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